1-(3-Methyloxetan-3-yl)ethanone
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Overview
Description
1-(3-Methyloxetan-3-yl)ethanone is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It features a four-membered oxetane ring, which is known for its ring strain and unique reactivity
Preparation Methods
The synthesis of 1-(3-Methyloxetan-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable alcohol precursor under acidic conditions . Industrial production methods may involve the use of bulk chemical synthesis techniques, ensuring high purity and yield. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
1-(3-Methyloxetan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methyloxetan-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it can be used to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, where its reactivity can be harnessed for specific industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methyloxetan-3-yl)ethanone involves its interaction with molecular targets through its oxetane ring. The ring strain in oxetanes makes them highly reactive, allowing them to participate in ring-opening reactions and other chemical transformations. These reactions can modulate biological pathways and influence the activity of enzymes and other proteins .
Comparison with Similar Compounds
1-(3-Methyloxetan-3-yl)ethanone can be compared with other oxetane derivatives, such as:
Oxetan-3-one: Another oxetane derivative with similar reactivity but different functional groups.
2-Methyleneoxetane: Known for its use in polymer chemistry and as a synthetic intermediate.
Oxetane-3-carboxylic acid: Used in the synthesis of pharmaceuticals and other bioactive compounds.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(3-methyloxetan-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLIWDQZUUUGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(COC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741763 |
Source
|
Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-04-7 |
Source
|
Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methyloxetan-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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